{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dimethylbenzoate
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Description
Scientific Research Applications
Luminescence and Structural Analysis
Biphenyl carbazole-based derivatives have been synthesized and analyzed for their luminescent properties and thermal stabilities. These compounds, including those with bromophenyl groups, have been characterized through various techniques such as FI-IR, UV–Vis spectra, elemental analyses, and single-crystal X-ray diffraction. Studies have shown that such compounds exhibit high thermal stability and luminescence, which could make them suitable for applications in optoelectronic devices and materials science research (Gui‐Mei Tang et al., 2021).
Crystallographic Studies
Crystallographic studies of carbazole derivatives, including those with bromophenyl groups, have contributed to the understanding of their molecular structures and potential chemical reactivity. These studies provide valuable information for the design and synthesis of new compounds with tailored properties for various scientific applications, such as materials science and pharmaceutical research (C. Saturnino et al., 2015).
Potential Biological Activities
Carbazole derivatives have been explored for their potential biological activities, including antitumor properties. Research has shown that certain carbazole derivatives can inhibit the growth of cancer cells, suggesting their potential use in the development of new therapeutic agents (M. Stevens et al., 1987). Additionally, studies on the synthesis and biological evaluation of carbazole derivatives highlight their inhibitory effects on ovarian cancer cell growth, further underscoring the potential biomedical applications of these compounds (C. Saturnino et al., 2015).
properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-12-3-8-16(13(2)9-12)18(22)23-11-17(21)20-10-14-4-6-15(19)7-5-14/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCBUXKMGMQFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate |
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